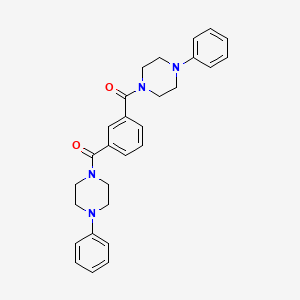![molecular formula C11H15N3O2S B5880615 N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra of the brain, leading to a loss of dopamine and subsequent motor dysfunction.
Wirkmechanismus
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form the neurotoxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain and leads to a loss of ATP production and subsequent cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide-induced Parkinson's disease in animal models include a loss of dopaminergic neurons in the substantia nigra, a decrease in striatal dopamine levels, motor dysfunction, and the formation of Lewy bodies, which are pathological hallmarks of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide as a tool to study Parkinson's disease include its ability to selectively target dopaminergic neurons in the substantia nigra and induce Parkinson's disease-like symptoms in animal models. However, there are also limitations to using N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide, such as the fact that it does not fully recapitulate the complex pathophysiology of Parkinson's disease in humans and that its neurotoxic effects may vary depending on the species and strain of animal used.
Zukünftige Richtungen
There are several future directions for research using N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide, including the development of new therapeutic strategies that target the underlying mechanisms of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide-induced Parkinson's disease, the use of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide in combination with other neurotoxins to model the heterogeneity of Parkinson's disease, and the investigation of the role of non-dopaminergic systems in the pathogenesis of the disease. Additionally, the use of N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide in non-human primates may provide a more accurate model of Parkinson's disease in humans.
Synthesemethoden
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide is typically synthesized through a multi-step process that involves the reaction of 4-methylpiperazine with carbon disulfide to form the intermediate 4-methylpiperazine-1-carbodithioate. This intermediate is then reacted with furfurylamine to yield N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide has been extensively used in scientific research to study the mechanisms underlying Parkinson's disease and to develop new treatments for the disorder. Animal models of Parkinson's disease induced by N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide have been used to investigate the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the pathogenesis of the disease.
Eigenschaften
IUPAC Name |
N-(4-methylpiperazine-1-carbothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-13-4-6-14(7-5-13)11(17)12-10(15)9-3-2-8-16-9/h2-3,8H,4-7H2,1H3,(H,12,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUYFDWEBSADFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylpiperazin-1-yl)carbonothioyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)


![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)
![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)


![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)





![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)